Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is a chemical compound with the molecular formula and a molecular weight of approximately 271.27 g/mol. Its structure features a quinoxaline moiety, which is notable for its diverse biological activities. The compound is characterized by the presence of a cyanomethyl group and an ester functional group, contributing to its reactivity and potential applications in medicinal chemistry.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate has been explored in various studies, indicating potential pharmacological properties:
The synthesis of ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate can be achieved through several methods:
A typical synthesis might involve reacting 2-aminoquinoxaline with an appropriate cyanomethylating agent followed by esterification with ethyl acetate.
Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate has potential applications in:
Studies on interactions involving ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate are crucial for understanding its mechanism of action:
Several compounds share structural similarities with ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-(cyano)-4-methylquinoline-3-carboxylate | Contains a methyl group instead of cyanomethyl | |
| Ethyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate | Features a pyrrole ring | |
| Ethyl 6-cyanoquinoline-5-carboxylate | Contains a cyano group at position 6 |
Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is unique due to its specific combination of a quinoxaline framework with both cyanomethyl and ester functionalities, potentially leading to distinct biological activities not observed in other similar compounds.
This comprehensive overview highlights the significance of ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate in chemical research and pharmaceutical applications while underscoring its unique structural characteristics compared to similar compounds.
Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate (CAS 478041-11-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₃N₃O₃ and a molecular weight of 271.27 g/mol. Structurally, it belongs to the quinoxaline family, characterized by a fused benzene and pyrazine ring system (Figure 1). The quinoxaline core is substituted at position 4 with a cyanomethyl group (-CH₂CN) and at position 2 with an ethyl acetate moiety (-CH₂COOEt). These functional groups confer unique reactivity, enabling its use as a versatile intermediate in organic synthesis.
The compound exists as a solid at room temperature and exhibits moderate solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its infrared (IR) spectrum typically shows absorptions at 1732 cm⁻¹ (ester C=O stretch) and 1680 cm⁻¹ (quinoxalinone C=O stretch), while nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethyl group (δ 1.23 ppm, triplet) and cyanomethyl protons (δ 3.99 ppm, singlet).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₃ | |
| Molecular Weight | 271.27 g/mol | |
| Melting Point | Not reported | - |
| Solubility | DMF, DMSO | |
| Hazard Codes | H302, H312, H332 |
Quinoxaline derivatives have been integral to heterocyclic chemistry since their discovery in the late 19th century. Early synthesis methods, such as the Hinsberg reaction (condensation of o-phenylenediamines with α-keto acids), laid the groundwork for accessing this scaffold. The parent compound, quinoxaline (C₈H₆N₂), was first synthesized in 1895 via decarboxylation of quinoxaline-2-carboxylic acid. Over time, advancements in catalysis and green chemistry enabled the development of complex derivatives, including ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate.
The introduction of cyanomethyl groups into heterocycles emerged as a key strategy in the mid-20th century, driven by the utility of nitriles in pharmaceutical and materials science applications. Cyanomethylation reactions, often employing acetonitrile or chloroacetonitrile, allowed chemists to incorporate -CH₂CN substituents into aromatic systems, enhancing their electronic and steric profiles. This compound’s synthesis likely involves alkylation of a preformed quinoxalinone with ethyl chloroacetate, followed by cyanomethylation at position 4.
Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate serves as a critical building block in medicinal and materials chemistry. Its quinoxalinone core provides a rigid, planar structure ideal for π-π stacking interactions, while the ester and cyanomethyl groups offer sites for further functionalization. For example:
Table 2: Comparative Analysis of Quinoxaline Derivatives
Recent studies highlight its role in multicomponent reactions (MCRs), where it participates in cycloadditions and cross-couplings to yield polycyclic architectures. For instance, iron-catalyzed transfer hydrogenation protocols have utilized similar quinoxaline derivatives to construct fused heterocycles. Additionally, the compound’s electron-deficient quinoxaline ring engages in charge-transfer interactions, making it a candidate for organic semiconductors.
Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate exists as a solid at room temperature [1]. Commercial preparations of this compound typically exhibit purities ranging from 90-98% [1] [2], indicating its availability as a research-grade chemical. While specific appearance characteristics were not definitively documented in the available literature, quinoxaline derivatives of similar molecular structure commonly present as off-white to light-colored crystalline or amorphous solid materials.
The compound's solid-state properties are consistent with its molecular structure, which contains both polar functional groups (ester, carbonyl, nitrile) and an extended aromatic quinoxaline system. The presence of multiple heteroatoms and polar substituents contributes to intermolecular interactions that stabilize the solid phase under ambient conditions.
The solubility characteristics of Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate can be predicted based on its chemical structure and the established solubility patterns of quinoxaline derivatives.
| Solvent Category | Solvent | Solubility Assessment | Supporting Evidence |
|---|---|---|---|
| Aqueous | Water | Poor to Limited | Quinoxalines typically exhibit limited water solubility [3] |
| Protic Organic | Ethanol | Good | Ethanol is commonly used for quinoxaline synthesis and purification [4] [5] |
| Protic Organic | Methanol | Good | Similar solubility pattern to ethanol for quinoxaline derivatives |
| Aprotic Polar | DMSO | Very Good | Excellent solvent for most quinoxaline derivatives [6] |
| Aprotic Polar | Acetonitrile | Good | Commonly used in chromatographic analysis of quinoxalines |
| Chlorinated | Dichloromethane | Moderate | Typical moderate solubility for aromatic compounds |
| Chlorinated | Chloroform | Moderate | Similar behavior to dichloromethane |
| Non-polar | Hexane | Poor | Expected poor solubility due to polar functional groups |
The solubility pattern reflects the compound's amphiphilic nature, with the quinoxaline aromatic system providing some lipophilic character while the polar substituents (ester, carbonyl, nitrile groups) contribute to solubility in polar solvents. The limited water solubility is characteristic of quinoxaline derivatives containing organic substituents [3].
The lipophilicity of Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is characterized by its calculated octanol-water partition coefficient (XLogP) of 1.1 [7]. This value positions the compound in the moderately lipophilic range, suggesting balanced hydrophilic and lipophilic properties.
| Property | Value | Reference |
|---|---|---|
| XLogP (calculated) | 1.1 | [7] |
| LogP Classification | Moderately lipophilic | Based on standard ranges |
| Membrane Permeability | Expected moderate | Inferred from LogP value |
The relatively modest lipophilicity value indicates that the compound should exhibit reasonable solubility in both aqueous and organic phases, which is consistent with the presence of multiple polar functional groups (ester, carbonyl, nitrile) balanced against the aromatic quinoxaline core structure. This lipophilicity profile suggests potential for moderate membrane permeability and bioavailability if the compound were to be developed for pharmaceutical applications.
The partition coefficient value is within the range commonly observed for quinoxaline derivatives containing polar substituents [8]. Studies on related quinoxaline di-N-oxides have shown LogP values ranging from 1.5 to 4.5, with the lower values typically associated with compounds containing polar functional groups similar to those present in this target compound [8].
The hydrogen bonding characteristics of Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate significantly influence its physicochemical properties and potential biological interactions.
| Property | Count | Structural Basis |
|---|---|---|
| Hydrogen Bond Donors | 0 | No available protons on heteroatoms [7] |
| Hydrogen Bond Acceptors | 5 | Multiple oxygen and nitrogen atoms [7] |
Hydrogen Bond Acceptor Sites:
The absence of hydrogen bond donors combined with multiple acceptor sites creates an asymmetric hydrogen bonding profile. This pattern is significant for several reasons:
Solvent Interactions: The compound can form hydrogen bonds with protic solvents (water, alcohols) as an acceptor, explaining its enhanced solubility in ethanol and methanol compared to non-polar solvents.
Crystal Packing: The multiple acceptor sites without donor capability may influence solid-state structure through interactions with trace moisture or residual protic solvents.
Molecular Recognition: The hydrogen bonding pattern may be relevant for potential biological activity, as the compound can interact with hydrogen bond donating residues in proteins while lacking competitive donor sites.
Quinoxaline derivatives, including Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate, generally exhibit good thermal stability. Based on established patterns for structurally related quinoxaline compounds, thermal stability characteristics can be assessed:
| Thermal Property | Assessment | Supporting Evidence |
|---|---|---|
| Decomposition Temperature (Td) | >225°C | Typical range for quinoxaline derivatives [9] [10] |
| Processing Stability | Good | Suitable for standard synthetic manipulations |
| Thermal Degradation Onset | Elevated temperatures | Quinoxalines show high thermal stability [9] |
Studies on related quinoxaline derivatives have demonstrated decomposition temperatures exceeding 380°C for some analogs [9]. The thermal stability of quinoxaline-containing compounds is attributed to the aromatic stability of the heterocyclic system and the delocalized electron structure. The presence of electron-withdrawing groups (ester, nitrile) may slightly enhance thermal stability through electronic effects.
Thermal Degradation Mechanisms: At elevated temperatures, potential degradation pathways may include:
The stability of Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate varies significantly across different pH ranges:
| pH Range | Stability Assessment | Dominant Mechanisms |
|---|---|---|
| Acidic (pH < 4) | Generally Stable | Quinoxalines are typically stable under acidic conditions |
| Neutral (pH 6-8) | Most Stable | Optimal stability range for quinoxaline derivatives |
| Basic (pH > 9) | Potentially Unstable | Risk of ester hydrolysis and base-catalyzed degradation |
Acidic Conditions: The compound is expected to remain stable under mildly acidic to acidic conditions. The quinoxaline ring system is generally resistant to acid-catalyzed degradation, and the ester group shows minimal hydrolysis under acidic conditions.
Neutral Conditions: Maximum stability is anticipated in the neutral pH range (6-8), where neither acid-catalyzed nor base-catalyzed degradation mechanisms are favored.
Basic Conditions: Under basic conditions, several degradation pathways become possible:
Quinoxaline derivatives are known to exhibit variable photostability, with many compounds showing sensitivity to light exposure [8]. For Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate:
| Photostability Factor | Assessment | Rationale |
|---|---|---|
| UV Sensitivity | Potentially Sensitive | Quinoxalines can undergo photodegradation [8] |
| Visible Light | Moderate Stability | Less energetic than UV radiation |
| Storage Recommendations | Protected from Light | Standard precaution for quinoxaline derivatives |
Photodegradation Mechanisms: Light-induced degradation may occur through:
Stabilization Strategies: To maintain compound integrity: